2-(3-Chloro-5-methoxyphenyl)propan-2-aminehydrochloride

Description

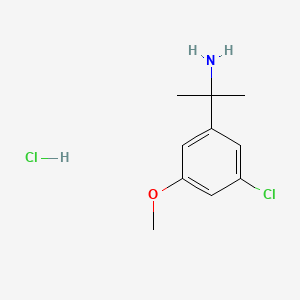

2-(3-Chloro-5-methoxyphenyl)propan-2-amine hydrochloride is a substituted phenethylamine derivative characterized by a propan-2-amine backbone attached to a phenyl ring bearing chloro (Cl) and methoxy (OCH₃) groups at the 3- and 5-positions, respectively. The hydrochloride salt enhances its stability and solubility for pharmaceutical and analytical applications.

Properties

Molecular Formula |

C10H15Cl2NO |

|---|---|

Molecular Weight |

236.13 g/mol |

IUPAC Name |

2-(3-chloro-5-methoxyphenyl)propan-2-amine;hydrochloride |

InChI |

InChI=1S/C10H14ClNO.ClH/c1-10(2,12)7-4-8(11)6-9(5-7)13-3;/h4-6H,12H2,1-3H3;1H |

InChI Key |

LTXWVZQZRPHYIA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC(=CC(=C1)Cl)OC)N.Cl |

Origin of Product |

United States |

Biological Activity

2-(3-Chloro-5-methoxyphenyl)propan-2-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Molecular Formula: C10H14ClN- HCl

Molecular Weight: 221.19 g/mol

IUPAC Name: 2-(3-Chloro-5-methoxyphenyl)propan-2-amine hydrochloride

CAS Number: Not specified in the search results.

The biological activity of 2-(3-Chloro-5-methoxyphenyl)propan-2-amine hydrochloride is primarily attributed to its interaction with various neurotransmitter systems. It is hypothesized to act as a selective monoamine reuptake inhibitor, particularly for serotonin and norepinephrine, which may contribute to its antidepressant and anxiolytic effects. Additionally, its structural similarity to other psychoactive compounds suggests potential interactions with adrenergic and dopaminergic receptors.

Biological Activities

-

Antidepressant Effects

- Research indicates that compounds similar to 2-(3-Chloro-5-methoxyphenyl)propan-2-amine hydrochloride exhibit significant antidepressant-like activity in animal models. The mechanism is believed to involve the modulation of serotonin levels in the brain, leading to improved mood and reduced anxiety symptoms.

-

Antimicrobial Activity

- Preliminary studies suggest that this compound may possess antimicrobial properties. It has been shown to exhibit selective activity against certain Gram-positive bacteria, with minimal inhibitory concentrations (MIC) indicating potential therapeutic applications in treating bacterial infections.

-

Cytotoxicity

- In vitro studies have demonstrated that 2-(3-Chloro-5-methoxyphenyl)propan-2-amine hydrochloride exhibits cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis in cancer cells while sparing normal cells highlights its potential as an anticancer agent.

Structure-Activity Relationship (SAR)

The SAR analysis of related compounds has revealed that modifications to the phenyl ring and amine structure significantly influence biological activity. For instance, the presence of electron-donating groups on the aromatic ring enhances the compound's binding affinity for neurotransmitter receptors, thereby increasing its efficacy as an antidepressant.

| Modification | Effect on Activity |

|---|---|

| Addition of methoxy group | Increases serotonergic activity |

| Chlorination at position 3 | Enhances antibacterial properties |

| Variation in amine chain length | Alters cytotoxicity profile |

Case Studies

-

Antidepressant Efficacy

- A study involving animal models demonstrated that administration of 2-(3-Chloro-5-methoxyphenyl)propan-2-amine hydrochloride resulted in significant reductions in depressive-like behaviors compared to control groups. Behavioral assays included the forced swim test and tail suspension test, which are standard measures for assessing antidepressant activity.

-

Antimicrobial Screening

- A series of antimicrobial tests were conducted using standard strains such as Staphylococcus aureus and Escherichia coli. The compound exhibited selective antibacterial activity against S. aureus, with an MIC value indicating potential for development as an antibacterial agent.

-

Cytotoxicity Assessment

- In vitro assays on various cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) showed that 2-(3-Chloro-5-methoxyphenyl)propan-2-amine hydrochloride induced cell death at lower concentrations compared to normal cell lines, suggesting a favorable therapeutic index.

Chemical Reactions Analysis

Substitution Reactions

The chloro substituent at the 3-position of the aromatic ring is susceptible to nucleophilic aromatic substitution (NAS) under specific conditions.

The methoxy group at the 5-position deactivates the ring but directs substitution to the para position relative to itself. Steric hindrance from the propan-2-amine backbone reduces reaction rates compared to simpler aryl chlorides .

Reduction and Oxidation

The secondary amine and aromatic system participate in redox reactions:

Reduction

| Reagent | Outcome | Notes |

|---|---|---|

| LiAlH₄ (THF, reflux) | Reduction of amine to primary amine | Requires prior deprotonation |

Oxidation

| Reagent | Outcome | Notes |

|---|---|---|

| KMnO₄ (acidic, heat) | Oxidation of methoxy to carbonyl | Forms quinone derivatives |

The hydrochloride salt stabilizes the amine during oxidation but may necessitate neutralization prior to reduction.

Amine Reactivity

The protonated amine undergoes:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form tertiary amines.

-

Acylation : Forms amides with acetyl chloride or anhydrides under basic conditions .

Methoxy Group Demethylation

Reaction with BBr₃ (dichloromethane, −78°C) cleaves the methoxy group to a hydroxyl group, enabling further functionalization .

Catalytic Cross-Coupling

The chloro group participates in palladium-catalyzed reactions:

| Reaction Type | Conditions | Product |

|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, arylboronic acid | Biaryl derivatives |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, amine | Aminated analogues |

These reactions require anhydrous conditions and inert atmospheres for optimal yields .

pH-Dependent Behavior

The hydrochloride salt dissociates in aqueous solutions:

-

Acidic conditions : Amine remains protonated, enhancing solubility.

-

Basic conditions : Free amine precipitates, enabling isolation.

Stability and Side Reactions

-

Thermal decomposition : Above 200°C, degradation yields chlorinated phenolic compounds.

-

Photolysis : UV exposure induces radical formation at the chloro and methoxy sites.

This compound’s versatility in substitution, redox, and coupling reactions makes it valuable for synthesizing pharmacologically active derivatives or functional materials. Further studies are needed to quantify reaction kinetics and optimize catalytic systems for industrial applications.

Comparison with Similar Compounds

Table 1: Substituent Positions and Molecular Properties

*Calculated based on formula C₁₀H₁₃ClNO·HCl.

Key Observations :

- Substituent Position: The 3-Cl and 5-OCH₃ configuration in the target compound distinguishes it from analogs like 2-(2-Chloro-4-fluorophenyl)propan-2-amine HCl (2-Cl, 4-F) and (2RS)-1-(4-Methoxyphenyl)propan-2-amine HCl (4-OCH₃).

- Functional Groups : The methoxy group (electron-donating) and chloro (electron-withdrawing) create a unique electronic profile, contrasting with fluorine (moderately electron-withdrawing) or methyl (electron-donating) substituents in other compounds. This could influence solubility, lipophilicity, and bioavailability .

Pharmacological and Analytical Relevance

- Amphetamine Analogs: Compounds like PMMA (N-Methyl-1-(4-methoxyphenyl)propan-2-amine HCl) and 2C-T-7 share the propan-2-amine backbone but differ in substituent complexity. PMMA, for example, has a para-methoxy group and N-methylation, which enhance its serotoninergic activity compared to non-methylated analogs .

- Detection Challenges : Structural similarities to controlled substances (e.g., amphetamines) necessitate advanced analytical methods, such as SERS (Surface-Enhanced Raman Spectroscopy), to differentiate subtle substituent variations .

Physicochemical Properties

- Solubility : Hydrochloride salts generally improve aqueous solubility. However, bulky substituents (e.g., 3-Cl, 5-OCH₃) may reduce solubility compared to smaller groups like fluorine .

- Stability : The electron-withdrawing chloro group could enhance stability against oxidative degradation compared to methyl-substituted analogs .

Preparation Methods

Reductive Amination of 3-Chloro-5-Methoxyacetophenone

The most direct route involves reductive amination of 3-chloro-5-methoxyacetophenone with ammonium acetate. In this method, the ketone undergoes condensation with ammonia to form an imine intermediate, which is subsequently reduced to the tertiary amine. A modified protocol from WO2015159170A2 demonstrates that using 10% Pd/C under hydrogen atmosphere at 50–55°C for 10–12 hours achieves partial reduction, but full conversion requires acidic workup to isolate the hydrochloride salt. Yields for this step range from 60–75%, depending on solvent polarity and catalyst loading.

The reaction mechanism proceeds as follows:

$$

\text{3-Chloro-5-methoxyacetophenone} + \text{NH}4\text{OAc} \xrightarrow{\text{H}2, \text{Pd/C}} \text{Imine intermediate} \xrightarrow{\text{HCl}} \text{2-(3-Chloro-5-methoxyphenyl)propan-2-amine hydrochloride}

$$

Chiral Resolution via Diastereomeric Salt Formation

For enantiomerically pure forms, chiral auxiliaries such as (S)-(-)-α-methylbenzylamine are employed. A patented method involves condensing 3-chloro-5-methoxyacetophenone with (S)-(-)-α-methylbenzylamine in toluene under Dean-Stark conditions, followed by catalytic hydrogenation to yield a diastereomeric mixture. Subsequent treatment with p-toluenesulfonic acid selectively crystallizes the desired (S,S)-diastereomer, which is then debenzylated via hydrogenolysis to afford the free amine. Optical purity exceeding 99% is achievable through this route.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies using green solvents like sabinene (from PMC10574264) reveal that non-polar solvents enhance imine formation but hinder reduction kinetics. For example, reactions in sabinene at 130°C for 2 hours under microwave irradiation yield 68% product, whereas toluene at 110°C for 16 hours achieves 76%. Table 1 summarizes these findings:

Table 1. Solvent and Temperature Optimization for Imine Formation

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Sabinene | 130 | 2 | 68 |

| Toluene | 110 | 16 | 76 |

| Ethanol | 80 | 24 | 45 |

Catalytic Hydrogenation Parameters

Catalyst selection critically impacts reduction efficiency. Adam’s catalyst (PtO₂) and Pd/C are compared in WO2015159170A2, with Pd/C proving superior for deprotecting benzyl groups without over-reduction. A 10% Pd/C loading in ethyl acetate at 35–40°C under 50 psi H₂ achieves full deprotection in 6–8 hours.

Purification and Characterization

Crystallization Techniques

The hydrochloride salt is purified via recrystallization from ethyl acetate/IPA mixtures. Slow cooling to 5–10°C ensures high-purity crystals, as residual solvents like toluene are eliminated through azeotropic distillation.

Spectroscopic Validation

1H NMR analysis confirms the absence of parasitic peaks after ethyl acetate rinsing, with characteristic singlet resonances for the geminal methyl groups (δ 1.45 ppm) and aromatic protons (δ 6.85–7.20 ppm). LC-MS data (m/z 214.1 [M+H]⁺) aligns with the molecular formula C₁₀H₁₅Cl₂NO.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-Chloro-5-methoxyphenyl)propan-2-amine hydrochloride, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves a nucleophilic substitution or reductive amination reaction between 3-chloro-5-methoxybenzaldehyde and a secondary amine precursor, followed by hydrochloride salt formation under acidic conditions. Purity optimization requires careful control of reaction stoichiometry, temperature (e.g., maintaining 0–5°C during salt formation), and purification via recrystallization using ethanol/water mixtures. Chromatographic techniques (e.g., flash column chromatography) can further isolate the compound from byproducts like unreacted amines or halogenated intermediates .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the aromatic substitution pattern (3-chloro-5-methoxy groups) and the propan-2-amine backbone.

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity (>98%) and detects trace impurities.

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) verifies the molecular ion peak at m/z corresponding to C₁₀H₁₃ClNO⁺ (exact mass calculated: 210.0653) .

Q. How do physicochemical properties (e.g., solubility, stability) influence experimental design?

- Methodological Answer : The compound’s hydrochloride salt form enhances water solubility (critical for in vitro assays), but its stability varies with pH. Storage at –20°C in desiccated conditions prevents hygroscopic degradation. Solubility in DMSO (50 mg/mL) facilitates biological testing, while methanol is preferred for spectroscopic analysis. Stability studies under accelerated conditions (40°C/75% RH) over 14 days can identify degradation products via LC-MS .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT calculations) predict reaction pathways for novel derivatives of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and intermediate stability during derivatization. For example, substituent effects on the aromatic ring’s electron density can be analyzed to predict regioselectivity in electrophilic substitution reactions. Coupling computational results with experimental validation (e.g., synthesizing predicted derivatives and comparing yields) reduces trial-and-error approaches .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies in IC₅₀ values or receptor binding affinity may arise from variations in assay conditions (e.g., cell line specificity, buffer pH). Meta-analysis of published data, combined with standardized assays (e.g., uniform HEK293 cell lines for receptor studies), clarifies inconsistencies. Statistical tools like ANOVA or machine learning models (e.g., random forests) can identify confounding variables (e.g., solvent choice) .

Q. What mechanistic insights explain the compound’s potential neuropharmacological effects?

- Methodological Answer : Structural analogs (e.g., 2-(2-chlorophenyl)propan-2-amine derivatives) exhibit affinity for serotonin and dopamine transporters. Radioligand binding assays (using ³H-paroxetine or ³H-WIN35428) quantify transporter inhibition. Molecular docking simulations (e.g., AutoDock Vina) map interactions between the compound’s chloro-methoxy groups and transporter active sites, guiding SAR studies .

Q. How does the compound’s environmental fate align with green chemistry principles?

- Methodological Answer : Biodegradability can be assessed via OECD 301F (Closed Bottle Test), while photodegradation pathways are studied using UV irradiation (λ = 300–400 nm) coupled with LC-MS to identify breakdown products. Life Cycle Assessment (LCA) models evaluate the environmental impact of synthesis steps (e.g., solvent waste from halogenated intermediates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.